molecular formula C8H9NOS B037452 1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone CAS No. 120627-38-5

1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone

Cat. No.: B037452
CAS No.: 120627-38-5
M. Wt: 167.23 g/mol
InChI Key: IVPRKASFADFJOU-UHFFFAOYSA-N
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Description

1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone is a heterocyclic compound that features a fused pyrrole and thiazole ring system. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity :
    • Compounds with similar structures have been identified as topoisomerase inhibitors, which are crucial in cancer therapy. For instance, derivatives of pyrrolo[2,1-b]thiazole have shown promising results against various cancer cell lines by inhibiting DNA replication and transcription processes .
    • A study highlighted the potential of pyrrolo-thiazole derivatives as effective chemotherapeutic agents against cancer types such as leukemia and breast cancer .
  • Antiparasitic Properties :
    • The compound has been investigated for its activity against protozoan parasites like Trypanosoma brucei and Leishmania, which are responsible for diseases such as African sleeping sickness and Chagas disease. The mechanism involves selective inhibition of topoisomerase IB in these parasites .
  • Neuroprotective Effects :
    • Some studies suggest that similar compounds may exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. Research indicates that these compounds can modulate neuroinflammatory pathways, providing a protective effect on neuronal cells .

Case Studies

  • Case Study 1: Anticancer Activity Assessment
    • A study evaluated the cytotoxic effects of various pyrrolo-thiazole derivatives on human cancer cell lines. Results indicated significant growth inhibition in treated cells compared to controls, suggesting potential for further development into anticancer agents .
  • Case Study 2: Antiparasitic Efficacy
    • Research focused on the antiparasitic activity of thiazole derivatives against Trypanosoma cruzi. The study demonstrated that certain modifications to the thiazole ring enhanced efficacy, leading to reduced parasite viability in vitro .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeTarget Organism/Cell LineEffectiveness (IC50)
AnticancerPyrrolo-thiazoleMCF-7 (Breast Cancer)15 µM
AntiparasiticThiazole derivativeTrypanosoma brucei10 µM
NeuroprotectiveSimilar derivativesNeuronal Cell Lines20 µM

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other biomolecules, leading to the modulation of various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,1-b]thiazole derivatives, such as:

Uniqueness

1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone is unique due to its specific fused ring system and the potential for diverse biological activities. Its structure allows for various modifications, making it a versatile compound for research and development.

Biological Activity

1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone is a compound belonging to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the pyrrolo-thiazole framework through cyclization reactions. Notably, various synthetic methodologies have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.

Biological Activity Overview

Recent studies have highlighted the antitumor , antimicrobial , and anti-inflammatory properties of this compound. Below are detailed findings from various research efforts:

Antitumor Activity

  • Cell Line Studies : The compound has shown significant cytotoxic effects against several cancer cell lines. For instance, in a study involving the HL-60 human promyelocytic leukemia cell line, derivatives of pyrrolo-thiazole exhibited growth inhibition comparable to established chemotherapeutic agents .
    CompoundCell LineIC50 (µM)
    7aHL-605.0
    7bHT-29 (colon carcinoma)3.0
    7cA549 (lung carcinoma)4.5
  • Mechanism of Action : Molecular docking studies suggest that these compounds may inhibit key proteins involved in cancer cell proliferation, such as EGFR .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) tests indicated potent activity against Staphylococcus aureus and Bacillus subtilis with MIC values as low as 1.562 µg/mL .
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus1.562
    Bacillus subtilis1.562

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed using in vitro models. It demonstrated significant inhibition of pro-inflammatory cytokines in activated macrophages .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Case Study on Antitumor Effects : A study evaluated the effects of this compound on T-47D breast cancer cells and found that it induced apoptosis and cell cycle arrest at sub-G1 phase levels . The results suggested a promising avenue for further development as an anticancer agent.
  • Case Study on Antimicrobial Efficacy : Another study focused on its antibacterial properties against resistant strains of bacteria, showing that the compound could serve as a lead for developing new antibiotics .

Properties

IUPAC Name

1-(2,3-dihydropyrrolo[2,1-b][1,3]thiazol-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-6(10)7-2-3-9-4-5-11-8(7)9/h2-3H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPRKASFADFJOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2N(CCS2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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